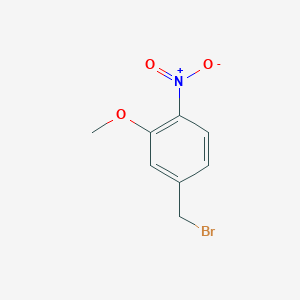

![molecular formula C7H4BrNO2 B1338703 6-溴苯并[d]异噁唑-3(2H)-酮 CAS No. 65685-51-0](/img/structure/B1338703.png)

6-溴苯并[d]异噁唑-3(2H)-酮

描述

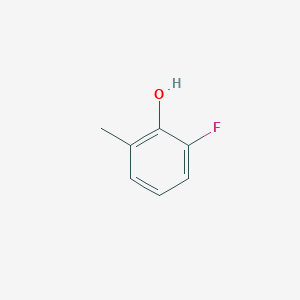

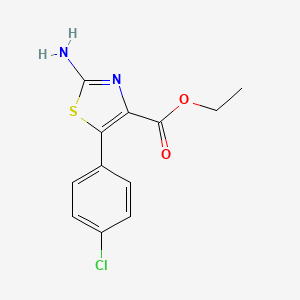

6-Bromobenzo[d]isoxazol-3(2H)-one is a chemical compound that belongs to the class of organic compounds known as isoxazoles. Isoxazoles are aromatic compounds containing a five-membered ring composed of three carbon atoms and one oxygen atom, with an adjacent nitrogen atom. The presence of a bromine atom at the 6th position of the benzo[d]isoxazole ring system adds to the reactivity and potential utility of this compound in various chemical syntheses.

Synthesis Analysis

The synthesis of related brominated heterocyclic compounds has been explored in several studies. For instance, a novel one-pot synthesis of 3-bromomethylbenzo[d]isoxazole utilizing o-hydroxy-α-bromoacetophenone has been reported, which could provide insights into the synthesis of 6-Bromobenzo[d]isoxazol-3(2H)-one . Additionally, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones through regioselective bromocyclization of 2-alkynylbenzoic acids indicates the potential for similar bromination strategies to be applied to the synthesis of 6-Bromobenzo[d]isoxazol-3(2H)-one .

Molecular Structure Analysis

The molecular structure of compounds closely related to 6-Bromobenzo[d]isoxazol-3(2H)-one has been characterized using various analytical techniques. X-ray diffraction analysis has been employed to determine the crystal structure of multicomponent organic acid–base adducts of 6-bromobenzo[d]thiazol-2-amine, which shares the bromobenzo moiety with our compound of interest . Such structural analyses are crucial for understanding the molecular geometry and potential interaction sites for further chemical reactions.

Chemical Reactions Analysis

The reactivity of brominated heterocycles has been explored in various contexts. For example, the chemical behavior of 3-bromomethylbenzo[d]isoxazole towards a variety of chemical reagents has been investigated, which could shed light on the possible reactions that 6-Bromobenzo[d]isoxazol-3(2H)-one might undergo . Furthermore, the electrochemically induced multicomponent transformation involving a bromophenyl isoxazolone compound suggests that electrochemical methods could be a viable route for inducing reactions in similar brominated isoxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles can be inferred from studies on similar compounds. The melting points, elemental analysis, and infrared spectroscopy data of related compounds provide a basis for predicting the properties of 6-Bromobenzo[d]isoxazol-3(2H)-one . These properties are essential for the identification, characterization, and application of the compound in various chemical processes.

科学研究应用

合成和化学性质

6-溴苯并[d]异噁唑-3(2H)-酮由于其反应性溴原子和异噁唑环而被用作复杂分子的合成前体。研究表明,它在多组分转化中的应用,导致具有潜在生物医学应用的化合物,特别是用于调节炎症性疾病。例如,Ryzhkova等人(2020)通过电化学多组分转化合成了一种化合物,其中涉及6-溴苯并[d]异噁唑-3(2H)-酮,显示出在不同生物医学应用中的潜力,特别是在炎症调节方面,如对接研究所示 (Ryzhkova, Ryzhkov, & Elinson, 2020)。

在杂环合成中的作用

该化合物在杂环化学中起着关键作用,用于合成新颖的杂环结构。例如,Mohareb等人(1990)利用6-溴苯并[d]异噁唑-3(2H)-酮进行了一种新颖的一锅法合成过程,制备了3-溴甲基苯并[d]异噁唑,扩展了用于构建具有潜在药用化学价值的杂环化合物的合成方法学(Mohareb, Sherif, Shams, & El-Torgoman, 1990)。

荧光传感应用

最近的研究还探讨了6-溴苯并[d]异噁唑-3(2H)-酮衍生物在开发用于检测金属离子的荧光传感器方面的应用。例如,Rasheed等人(2019)从衍生物合成了一种“开启”荧光传感器,表现出对Hg(II)和Cu(II)离子的高度选择性和敏感性检测,表明其在生物和环境监测应用中的潜力 (Rasheed, Nabeel, Adeel, Bilal, & Iqbal, 2019)。

晶体工程

在晶体工程中,该化合物形成非共价相互作用的能力使其成为研究晶体堆积和分子组装的候选物质。Jin等人(2012)研究了6-溴苯并[d]噻唑-2-胺(一种相关化合物)与各种羧酸之间的非共价相互作用,阐明了这些相互作用在超分子组装中的作用,这对于分子材料的设计至关重要 (Jin, Yan, Wang, Xu, Jiang, & Hu, 2012)。

安全和危害

属性

IUPAC Name |

6-bromo-1,2-benzoxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDOSRLQEYIVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)ONC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459435 | |

| Record name | 6-bromo-1,2-benzisoxazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromobenzo[d]isoxazol-3(2H)-one | |

CAS RN |

65685-51-0 | |

| Record name | 6-Bromo-1,2-benzisoxazol-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65685-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-1,2-benzisoxazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

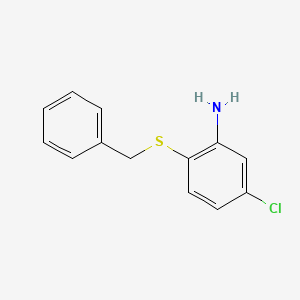

![2-{[(2-Aminophenyl)methoxy]methyl}aniline](/img/structure/B1338631.png)